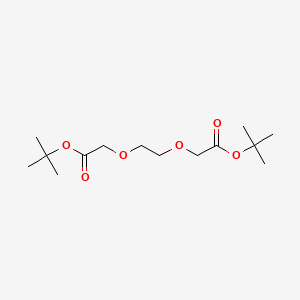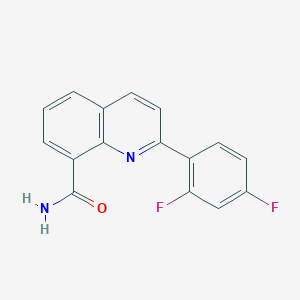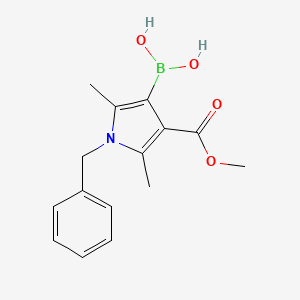
(1-Benzyl-4-(methoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-YL)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Benzyl-4-(methoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-YL)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a pyrrole ring substituted with benzyl, methoxycarbonyl, and dimethyl groups, along with a boronic acid functional group. The presence of the boronic acid moiety makes it a valuable intermediate in various chemical reactions, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-4-(methoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-YL)boronic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between a 1,4-dicarbonyl compound and an amine.
Introduction of Substituents: The benzyl, methoxycarbonyl, and dimethyl groups are introduced through various substitution reactions.
Boronic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
(1-Benzyl-4-(methoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-YL)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides, alkylating agents, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce alcohols.
科学的研究の応用
(1-Benzyl-4-(methoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-YL)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to study enzyme inhibition and protein-ligand interactions due to its boronic acid moiety.
Industry: It is used in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism by which (1-Benzyl-4-(methoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-YL)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in studying biological systems and developing therapeutic agents. The compound’s unique structure allows it to participate in a wide range of chemical reactions, facilitating the formation of new bonds and the modification of existing ones.
類似化合物との比較
Similar Compounds
1-Benzylpyrazole-4-boronic acid pinacol ester: This compound features a pyrazole ring instead of a pyrrole ring and is used in similar applications, particularly in cross-coupling reactions.
4-Methoxycarbonylphenylboronic acid: This compound has a phenyl ring with a methoxycarbonyl group and boronic acid functionality, used in various organic synthesis reactions.
Uniqueness
(1-Benzyl-4-(methoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-YL)boronic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct reactivity and properties. The combination of benzyl, methoxycarbonyl, and dimethyl groups, along with the boronic acid moiety, makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
特性
分子式 |
C15H18BNO4 |
|---|---|
分子量 |
287.12 g/mol |
IUPAC名 |
(1-benzyl-4-methoxycarbonyl-2,5-dimethylpyrrol-3-yl)boronic acid |
InChI |
InChI=1S/C15H18BNO4/c1-10-13(15(18)21-3)14(16(19)20)11(2)17(10)9-12-7-5-4-6-8-12/h4-8,19-20H,9H2,1-3H3 |
InChIキー |
HLUAVNGDYPQZFO-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(N(C(=C1C(=O)OC)C)CC2=CC=CC=C2)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B11842017.png)


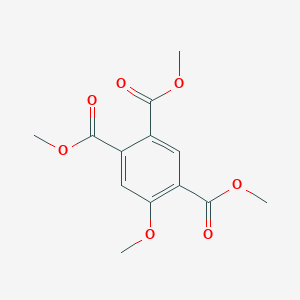
![3-(3,5-Dimethylphenyl)-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11842032.png)
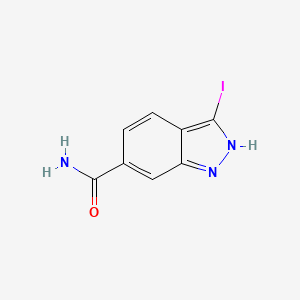
![1-(4-Nitrophenyl)indeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B11842035.png)
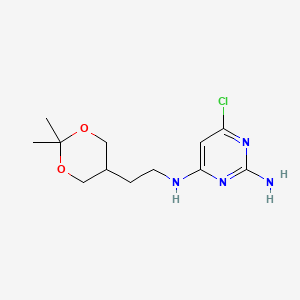
![11-Chloro-8-Methyl-7h-Benzo[e]pyrido[4,3-B]indol-3-Ol](/img/structure/B11842045.png)
